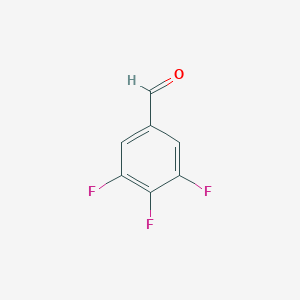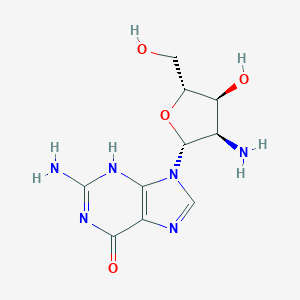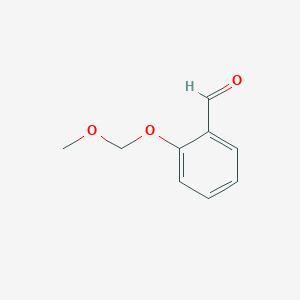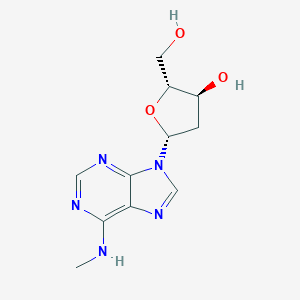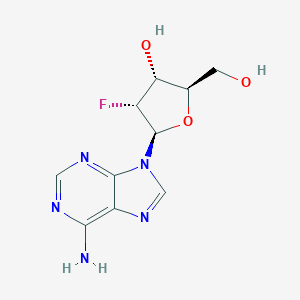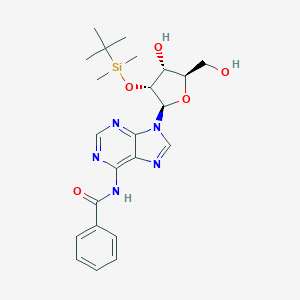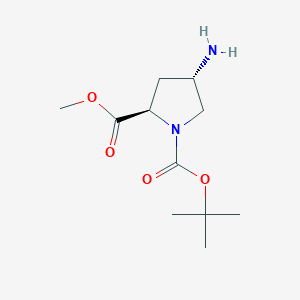
(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
描述
The compound (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that is of interest due to its potential use in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, structure, and reactivity of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives often involves stereoselective or enantioselective methods to achieve the desired configuration. For example, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by parallel kinetic resolution of a cyclopentene derivative . Similarly, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, is accomplished through diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . These methods could potentially be adapted for the synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate by choosing appropriate starting materials and reaction conditions that favor the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of chiral pyrrolidine derivatives is characterized by the presence of multiple stereocenters, which can significantly influence the compound's physical and chemical properties, as well as its biological activity. For instance, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves several steps that ensure the retention of the desired stereochemistry . The presence of tert-butyl and other protecting groups in these molecules is crucial for the stability of the chiral centers during synthesis and further functionalization.
Chemical Reactions Analysis
Chiral pyrrolidine derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The tert-butyl group is commonly used as a protecting group for amines, as seen in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin . The protecting groups can be removed or modified post-synthesis to yield the final desired product. The reactivity of these compounds can be further tailored by the introduction of substituents that influence the electronic and steric environment around the reactive centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral pyrrolidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of fluorine atoms, as seen in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, can significantly alter these properties . Such modifications can enhance the compound's stability, reactivity, or suitability for specific applications, such as in 19F NMR for sensitive detection in medicinal chemistry.
科学研究应用
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of chemical compounds. Research has shown that the design, synthesis, and exploration of biological activity of enantiomerically pure compounds, such as certain pyrrolidine derivatives, can significantly influence their effectiveness. These studies highlight the importance of stereochemistry in developing more effective pharmaceutical agents by selecting the most beneficial enantiomer and purifying drug substances from less active ones (Veinberg et al., 2015).
Environmental Occurrence and Toxicity of Phenolic Antioxidants
Research into synthetic phenolic antioxidants, which share structural similarities with the compound of interest, provides insights into their environmental presence, human exposure, and potential toxicity. These studies are crucial for understanding how such compounds, and by extension similar ones, interact with the environment and human health. The findings suggest a need for developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemates, including pyrrolidine derivatives, underlines the significance of chiral catalysts in asymmetric synthesis. This area of research is pivotal for the synthesis of enantiopure compounds, showcasing the broad utility of such chemical processes in producing pharmaceuticals and other high-value chemical products (Pellissier, 2011).
Decomposition of Methyl Tert-Butyl Ether
Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shed light on the environmental remediation of ether compounds. This research is indicative of methodologies that could be applied to similar compounds for reducing environmental pollution (Hsieh et al., 2011).
Bioactivities of Di-Tert-Butylphenol Analogs
Investigations into the bioactivities of 2,4-di-tert-butylphenol and its analogs, including their natural sources and toxic effects, highlight the ecological and biological interactions of such compounds. Understanding the natural occurrence and biological effects of these compounds informs their potential applications and impacts (Zhao et al., 2020).
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | |
CAS RN |
254881-77-1 | |
| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

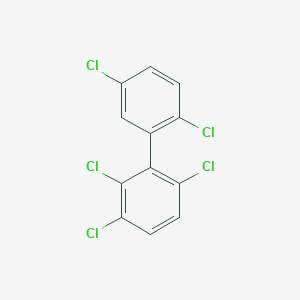


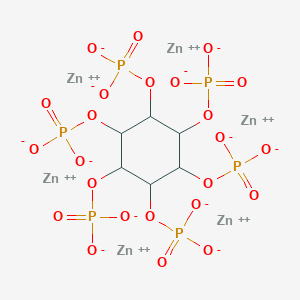

![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)


